molecular formula C15H13F2N3O3S B132393 N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide CAS No. 152661-13-7

N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide

Cat. No. B132393
M. Wt: 339.32 g/mol
InChI Key: LKUDLWNQCZSCQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide, also known as CDM-1, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. CDM-1 is a chromene-based compound that has shown promising results in scientific research studies, particularly in the fields of cancer research and neuroscience.

Mechanism Of Action

The mechanism of action of N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide is not fully understood. However, studies have suggested that N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide may exert its anti-cancer effects by inhibiting the activity of a protein called tubulin. Tubulin is essential for cell division and is a target for many anti-cancer drugs. N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide may also induce apoptosis in cancer cells by activating certain cellular pathways.
In the field of neuroscience, N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide may exert its neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide may enhance the activity of certain enzymes that are involved in cellular energy production.

Biochemical And Physiological Effects

N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide can induce apoptosis, inhibit cell division, and reduce tumor growth and metastasis. In the brain, N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide can protect neurons from oxidative stress and inflammation, and prevent neurodegeneration.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide is its potent anti-cancer and neuroprotective properties. Additionally, N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research involving N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide. One area of interest is the development of new formulations of N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide that can improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide and its potential applications in other fields, such as infectious disease research. Finally, clinical trials are needed to determine the safety and efficacy of N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide in humans.

Synthesis Methods

N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide can be synthesized using a relatively simple and straightforward method. The synthesis involves the reaction of 2,2-difluoro-4-nitrobenzaldehyde with N-methylthiourea in the presence of sodium methoxide. The resulting product is then reacted with ethyl cyanoacetate to obtain N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide.

Scientific Research Applications

N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide has been extensively studied for its potential applications in cancer research. Studies have shown that N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide has potent anti-cancer properties and can induce apoptosis (cell death) in cancer cells. Additionally, N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide has been shown to inhibit tumor growth and metastasis in animal models.
In the field of neuroscience, N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide has shown potential as a neuroprotective agent. Studies have shown that N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide can protect neurons from oxidative stress and prevent neurodegeneration in animal models of Parkinson's disease.

properties

CAS RN

152661-13-7

Product Name

N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide

Molecular Formula

C15H13F2N3O3S

Molecular Weight

339.32 g/mol

IUPAC Name

N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide

InChI

InChI=1S/C14H11F2N3O3S/c1-18(6-2-5-17)13(23)11-8-14(15,16)22-12-4-3-9(19(20)21)7-10(11)12/h3-4,7-8H,2,6H2,1H3

InChI Key

LKUDLWNQCZSCQW-UHFFFAOYSA-N

SMILES

CN(CCC#N)C(=S)C1=CC(OC2=C1C=C(C=C2)[N+](=O)[O-])(F)F

Canonical SMILES

CN(CCC#N)C(=S)C1=CC(OC2=C1C=C(C=C2)[N+](=O)[O-])(F)F

synonyms

KC 399
KC-399
N-(2-cyanoethyl)-2,2-bisfluoromethyl-6-nitro-2H-1-benzopyran-4-carbothioamide

Origin of Product

United States

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